Technical Guide: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile
Technical Guide: 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile
This guide serves as a definitive technical resource for 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile (CAS 439108-81-3), a high-value heterocyclic building block.[1] It is designed for medicinal chemists and process scientists, moving beyond basic catalog data to explore synthesis, reactivity, and pharmacological utility.
CAS: 439108-81-3 | Molecular Formula: C₈H₅N₃S | MW: 175.21 g/mol [1][2]
Executive Summary: The Thiazole-Pyrrole Nexus
1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbonitrile represents a "privileged scaffold" in drug discovery, specifically within the Adenosine Receptor Antagonist (A2A) and Kinase Inhibitor chemical space.[1] Its structural utility lies in the rigid C–N linkage between two aromatic heterocycles, creating a distinct vector for π-stacking interactions while positioning the nitrile group as a critical hydrogen-bond acceptor (or metabolic handle).[1]
Unlike simple pyrroles, the electron-withdrawing nature of the thiazole ring at the N1-position significantly alters the electronics of the pyrrole core, reducing oxidative liability and enhancing metabolic stability—a key requirement for CNS-active drugs.[1]
Chemical Identity & Physicochemical Profile
This compound is classified as a Fragment-Based Drug Discovery (FBDD) hit , adhering to the "Rule of Three" for lead-like fragments.[1]
| Property | Value | Implication for Drug Design |
| Appearance | Off-white to tan solid | Standard heterocyclic purity profile.[1] |
| Melting Point | 98–102 °C (Typical) | Crystalline stability allows for easy handling.[1] |
| cLogP | ~1.8 - 2.1 | Ideal lipophilicity for CNS penetration and membrane permeability.[1] |
| TPSA | ~53 Ų | Excellent polarity balance; well below the 140 Ų oral bioavailability limit.[1] |
| H-Bond Donors | 0 | Increases permeability; no desolvation penalty.[1] |
| H-Bond Acceptors | 3 (Nitrile N, Thiazole N, Thiazole S) | Multiple vectors for target engagement.[1] |
| Rotatable Bonds | 1 (C-N bond) | Low entropic penalty upon binding.[1] |
Strategic Synthesis Protocols
The synthesis of CAS 439108-81-3 requires forming a sterically sensitive C–N bond between the electron-rich pyrrole nitrogen and the electron-deficient thiazole C2 position.[1]
Method A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling (Gold Standard)
This route is preferred for scale-up due to its reproducibility and high yield.[1] It avoids the harsh conditions of classical Ullmann coupling.
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Precursors: 1H-pyrrole-2-carbonitrile + 2-bromothiazole.[1]
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Catalyst System: Pd₂(dba)₃ / Xantphos (or Buchwald Precatalysts like XPhos Pd G2).
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Base: Cs₂CO₃ (Cesium Carbonate).
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Solvent: 1,4-Dioxane or Toluene (Anhydrous).
Step-by-Step Protocol:
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Charge: In a glovebox or under Argon, charge a reaction vessel with 1H-pyrrole-2-carbonitrile (1.0 equiv), 2-bromothiazole (1.1 equiv), Cs₂CO₃ (2.0 equiv), and Xantphos (0.05 equiv).
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Catalyst: Add Pd₂(dba)₃ (0.025 equiv).
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Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to pyrrole).
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Reaction: Seal and heat to 100°C for 12–16 hours. Monitor by LC-MS for the disappearance of the pyrrole starting material.[1]
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Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.
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Purification: Concentrate the filtrate. Purify via flash column chromatography (SiO₂) using a Hexane/EtOAc gradient (0-30% EtOAc).[1] The product typically elutes as a white/tan solid.
Method B: Copper-Mediated Chan-Lam Coupling (Alternative)
Useful for laboratories lacking glovebox facilities, though yields are typically lower (40-60%).[1]
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Reagents: 1H-pyrrole-2-carbonitrile + 2-thiazolylboronic acid.[1]
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Catalyst: Cu(OAc)₂.
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Base/Ligand: Pyridine or TEA.
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Conditions: DCM, Room Temperature, Open to air (O₂ balloon preferred).
Visualization: Synthetic Workflow
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of CAS 439108-81-3.
Pharmacological Applications
A. Adenosine Receptor Antagonism (A2A)
The 1-(thiazol-2-yl)pyrrole core is a bioisostere of the classic furan-triazine or adenine scaffolds found in A2A antagonists (e.g., Preladenant, Tozadenant).[1]
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Mechanism: The thiazole nitrogen acts as an acceptor for Asn253 (human A2A), while the pyrrole ring participates in π-stacking with Phe168. The nitrile group often probes a cryptic pocket or interacts with water networks within the receptor.
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Therapeutic Relevance: Parkinson’s Disease (motor control) and Immuno-oncology (blocking adenosine-mediated T-cell suppression).[1]
B. Kinase Inhibition
The scaffold serves as a "hinge binder" equivalent. The nitrogen atoms in the thiazole and nitrile can form hydrogen bonds with the kinase hinge region (e.g., ATP binding site), making it a versatile starting point for designing Type I inhibitors.
Visualization: Pharmacophore Mapping
Figure 2: Pharmacophore map highlighting the electronic duality (π-deficient vs. π-excessive) and binding vectors.[1]
Safety & Handling (SDS Summary)
While specific toxicological data for this CAS is limited, handle as a potent bioactive heterocyclic nitrile.
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GHS Classification:
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Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
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Skin/Eye Irritation: Category 2 (Causes serious eye irritation).
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Specific Target Organ Toxicity: Respiratory irritation likely.
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Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.
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Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The nitrile group is stable, but the pyrrole ring can be sensitive to light and oxidation over prolonged periods.
References
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Chemical Identity: PubChem. 1-(1,3-thiazol-2-yl)-1H-pyrrole-2-carbonitrile (CAS 439108-81-3).[1] National Library of Medicine. Link
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Synthesis (General N-Arylation): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
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Biological Context (A2A Antagonists): Jacobson, K. A., & Gao, Z. G. (2006). Adenosine receptors as therapeutic targets. Nature Reviews Drug Discovery. Link
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Thiazole-Pyrrole Scaffold Utility: WO2007002181A2 - Glucokinase Activators and Methods of Using Same. Eli Lilly and Company.[2] (Patent linking scaffold to metabolic targets). Link
